ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Description
Introduction to Ethyl (2E)-2-(5-Bromo-1H-Pyridin-2-Ylidene)-2-Cyanoacetate
Structural Characteristics and IUPAC Nomenclature
This compound belongs to the class of α,β-unsaturated carbonyl compounds, featuring a pyridine ring substituted at the 2-position with a bromine atom and a cyanoacetate group. The IUPAC name, ethyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate , reflects its stereochemistry (Z-configuration) and functional group arrangement. The discrepancy between the (E)-notation in the query and the (Z)-configuration in sources may arise from tautomeric interconversion or nomenclature conventions specific to enolate systems.
Table 1: Key Structural and Chemical Properties
The compound’s planar geometry is stabilized by conjugation between the pyridine ring’s π-system and the electron-withdrawing cyano and ester groups. X-ray crystallography or NMR data would further elucidate its spatial arrangement, though such studies are not explicitly documented in the provided sources.
Historical Context in Heterocyclic Chemistry Development
Heterocyclic chemistry, which emerged prominently in the 19th century, has been pivotal in drug discovery and material science. Pyridine derivatives, in particular, gained attention after Anderson’s isolation of pyridine from bone oil in 1849. The synthesis of substituted pyridines like this compound builds upon methodologies such as the Chichibabin reaction , which enables the assembly of pyridine rings from aldehydes and ammonia.
The compound’s development aligns with mid-20th-century advances in functionalizing pyridines for enhanced reactivity. For instance, introducing bromine at the 5-position and a cyanoacetate group at the 2-position exemplifies strategies to tailor pyridine derivatives for cross-coupling reactions or nucleophilic substitutions. These modifications expand the utility of pyridine scaffolds in synthesizing complex molecules, such as kinase inhibitors or fluorescent dyes.
Significance of Bromine and Cyano Functional Groups
The bromine atom at the 5-position serves as a versatile handle for further functionalization. As a good leaving group, it facilitates Suzuki-Miyaura or Ullmann coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl moieties. Bromine’s electronegativity also polarizes the pyridine ring, increasing susceptibility to electrophilic aromatic substitution at the 3- and 4-positions.
The cyano group (-C≡N) contributes to the compound’s electron-deficient character, enhancing its reactivity as a Michael acceptor in conjugate addition reactions. Additionally, the cyanoacetate moiety can undergo hydrolysis to yield carboxylic acids or decarboxylation to form nitriles, broadening its synthetic applications. The ester group (-COOEt) further moderates solubility and stability, making the compound suitable for solution-phase reactions.
Table 2: Functional Group Contributions
Properties
IUPAC Name |
ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLLNBSJYJESH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CC(=CN1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysts
-
Base Selection :
-
Inorganic bases (e.g., potassium carbonate, sodium ethoxide) facilitate enolate formation at elevated temperatures.
-
Organic amines (e.g., piperidine, ammonium acetate) act as mild catalysts, minimizing side reactions such as ester hydrolysis.
-
Lewis acids (e.g., TiCl₄) enhance electrophilicity of the aldehyde, improving reaction rates in non-polar solvents.
-
-
Solvent Systems :
Standard Protocol (Bench-Scale Synthesis)
Alternative Catalytic Systems and Optimization
Titanium Tetrachloride-Mediated Condensation
TiCl₄ in dichloromethane with pyridine or Et₃N accelerates condensation at room temperature, achieving 79% yield in 8 hours for structurally similar compounds. This method minimizes thermal degradation of sensitive substrates.
Example Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) in DMF reduces reaction time to 15–30 minutes, achieving comparable yields (68–72%). This approach is scalable for high-throughput applications.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Solvent Recycling and Waste Management
-
Green chemistry practices :
Challenges and Mitigation Strategies
Regioselectivity and Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (THF, ethanol).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).
Major Products Formed
Substitution: Derivatives with different substituents on the pyridine ring.
Reduction: Amino derivatives.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of cyanoacetates exhibit significant anticancer properties. Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has been studied for its potential to inhibit cancer cell proliferation. A study published in Inorganic Chemistry highlighted the importance of pyridine derivatives in developing new anticancer agents due to their ability to interact with biological targets effectively .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It can act as a potential inhibitor for various enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties have made it a subject of interest in the field of materials science, particularly in the development of OLEDs. Studies have shown that incorporating such pyridine-based compounds can enhance the performance of OLEDs due to their favorable photophysical properties .
Photoluminescence Properties
Research has demonstrated that this compound exhibits notable photoluminescence characteristics, making it suitable for applications in optoelectronics and photonic devices . The ability to modify its structure allows for tunable emission properties, which is crucial for developing advanced materials.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including cycloadditions and cross-coupling reactions. This versatility is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Novel Compounds
The compound can be utilized to synthesize novel derivatives with enhanced biological activities or improved material properties. For instance, modifications on the pyridine ring or cyano group can lead to compounds with tailored functionalities suitable for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and cyano group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of α,β-unsaturated cyanoacetates, which vary in their heterocyclic substituents and functional groups. Key structural analogs include:
Key Observations :
- Heterocyclic Core : Unlike thiazole or isothiazole derivatives (e.g., ), the pyridine ring in the target compound enhances aromatic stability and alters electronic properties, affecting reactivity in cycloadditions .
- Substituent Effects: The 5-bromo group increases molecular weight and polarizability compared to non-halogenated analogs (e.g., ), influencing solubility and nucleophilic substitution kinetics .
Reaction Yields :
Physicochemical Properties
Notable Trends:
- Bromine substitution increases molecular weight and reduces aqueous solubility.
- Pyridine-based analogs exhibit higher thermal stability than pyrrole derivatives .
Biological Activity
Ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a cyanoacetate functional group linked to a brominated pyridine ring, which influences its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate. This reaction is conducted under basic conditions, often utilizing sodium ethoxide or potassium carbonate as catalysts. The process is efficient, yielding high purity products suitable for further biological evaluation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. A study highlighted its potential to induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways. Specifically, docking studies revealed favorable interactions with receptors involved in cancer progression, such as osteopontin and caspase 3 .
The proposed mechanism of action for the anticancer effects includes:
- Induction of Apoptosis : Elevation of caspase 3 expression leads to programmed cell death.
- Inhibition of Tumor Growth : Reduction in osteopontin levels correlates with decreased tumor proliferation.
Histopathological examinations confirm that treatment with the compound does not adversely affect liver or kidney tissues, highlighting its potential safety profile in therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Ehrlich Ascites Carcinoma Model :
-
Antimicrobial Efficacy Study :
- Objective : Determine effectiveness against bacterial strains.
- Results : Demonstrated notable inhibition zones against tested pathogens, indicating strong antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate, and how is stereochemical control achieved?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-pyridinecarboxaldehyde derivatives and ethyl cyanoacetate. The reaction requires basic catalysts (e.g., piperidine) and solvent systems like ethanol or THF to favor the (2E)-configuration. Stereochemical control is achieved by optimizing reaction temperature (70–90°C) and monitoring reaction progress via TLC or HPLC. Crystallographic studies (e.g., single-crystal XRD) confirm the E-configuration by analyzing the dihedral angle between the pyridine and cyanoacetate moieties .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography resolves the molecular geometry and confirms the (2E)-configuration .
- NMR spectroscopy (¹H, ¹³C) identifies key protons (e.g., vinyl H at δ 8.2–8.5 ppm) and carbon environments (cyano C at ~115 ppm).
- FT-IR detects functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₁H₈BrN₂O₂: ~303.98).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend storing the compound at –20°C under inert atmosphere (N₂/Ar) due to sensitivity to moisture and light. Accelerated degradation studies (40°C/75% RH for 14 days) coupled with HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) assess hydrolytic stability. Bromine substituents may promote photodegradation, necessitating amber glass vials .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the α,β-unsaturated cyanoacetate moiety in this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The α,β-unsaturated system (LUMO ~ -1.5 eV) is prone to Michael additions.
- Molecular docking evaluates interactions with biological targets (e.g., enzymes with pyridone-binding sites) .
- Solvent effects are modeled using PCM to optimize reaction conditions for regioselective transformations .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR-derived coupling constants (e.g., Jₐᵥ for vinyl protons) with XRD bond distances to confirm stereochemistry.
- Dynamic NMR at variable temperatures detects conformational flexibility that may explain discrepancies.
- SC-XRD refinement with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) that influence spectral shifts .
Q. How can reaction conditions be optimized for synthesizing analogs with enhanced bioactivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (catalyst loading, solvent polarity, temperature).
- Parallel synthesis generates analogs (e.g., replacing Br with Cl or modifying the ester group).
- Biological assays (e.g., antimicrobial testing against Gram-negative bacteria) correlate structural changes with activity. Pyridone derivatives are known for enzyme inhibition (e.g., kinase targets) .
Q. What advanced techniques characterize the compound’s electronic properties for materials science applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
